molecular formula C6H18B3N3S3 B14585397 1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane CAS No. 61423-62-9

1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane

Cat. No.: B14585397
CAS No.: 61423-62-9
M. Wt: 260.9 g/mol
InChI Key: OBNHCBHNUCQFIY-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane is a boron-nitrogen compound with unique structural and chemical properties. This compound is characterized by its triazatriborinane ring, which consists of alternating boron and nitrogen atoms, and is further substituted with methyl and methylsulfanyl groups. The presence of these substituents imparts distinct reactivity and stability to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with a suitable amine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then treated with a methylating agent, such as methyl iodide, to introduce the methyl groups. Finally, the addition of a thiol reagent, such as methyl mercaptan, results in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or boranes.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, boranes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex boron-nitrogen compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and nitrogen atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. The methylsulfanyl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane can be compared with other boron-nitrogen compounds, such as:

    1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Similar in structure but lacks the nitrogen atoms and methylsulfanyl groups, resulting in different reactivity and applications.

    2,4,6-Trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene:

The uniqueness of this compound lies in its triazatriborinane ring and the presence of methylsulfanyl groups, which confer distinct reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

CAS No.

61423-62-9

Molecular Formula

C6H18B3N3S3

Molecular Weight

260.9 g/mol

IUPAC Name

1,3,5-trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C6H18B3N3S3/c1-10-7(13-4)11(2)9(15-6)12(3)8(10)14-5/h1-6H3

InChI Key

OBNHCBHNUCQFIY-UHFFFAOYSA-N

Canonical SMILES

B1(N(B(N(B(N1C)SC)C)SC)C)SC

Origin of Product

United States

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